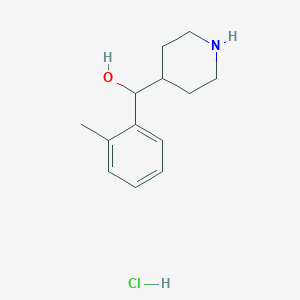

(2-Methylphenyl)(piperidin-4-yl)methanol hydrochloride

Descripción

Historical Context and Development

The development of (2-Methylphenyl)(piperidin-4-yl)methanol hydrochloride emerges from the broader historical trajectory of piperidine chemistry, which traces its origins to the mid-nineteenth century when piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours. The foundational work involved the isolation of piperidine from piperine through nitric acid treatment, establishing the basic understanding of this six-membered heterocyclic amine structure. This early discovery laid the groundwork for subsequent developments in piperidine derivative synthesis, which would eventually encompass compounds like this compound. The evolution of synthetic methodologies, particularly the advancement of reductive amination techniques throughout the twentieth century, provided the necessary tools for creating more complex piperidine derivatives with specific substitution patterns.

The specific development of this compound reflects the modern pharmaceutical industry's need for sophisticated molecular scaffolds that can serve as versatile building blocks in drug discovery programs. The compound's creation represents the culmination of decades of research into piperidine chemistry, combining traditional synthetic approaches with contemporary understanding of structure-activity relationships in medicinal chemistry. The integration of the 2-methylphenyl substituent with the piperidine core through a methanol linkage demonstrates the sophisticated chemical engineering that characterizes modern pharmaceutical intermediate design.

Significance in Chemical Research

The significance of this compound in chemical research extends across multiple domains, establishing it as a compound of considerable scientific interest. Piperidine scaffolds represent the cornerstones of over seventy commercialized drugs, including multiple blockbuster pharmaceuticals, which underscores the fundamental importance of this chemical family in modern medicine. The specific structural features of this compound position it as a particularly valuable research compound due to its potential for diverse chemical modifications and its demonstrated biological activity profiles.

Contemporary research has identified several key areas where this compound demonstrates significant promise, including antimicrobial applications where preliminary studies suggest antibacterial properties against resistant bacterial strains. The compound's neuroprotective potential has been investigated through studies examining oxidative stress reduction in neuronal cell cultures, suggesting possible applications in neurodegenerative disease research. Additionally, research into diabetes management has shown that related compounds can improve glucose tolerance and enhance insulin secretion in diabetic animal models, indicating potential therapeutic applications in metabolic disorders.

The compound's role as a synthetic intermediate in pharmaceutical research cannot be understated, as it provides researchers with a versatile building block for creating more complex molecular structures. The presence of multiple functional groups allows for diverse chemical transformations, making it an invaluable tool in medicinal chemistry programs focused on developing novel therapeutic agents. The 2-methylphenyl group introduces specific steric and electronic effects that can influence receptor binding characteristics and metabolic stability compared to other aryl substituents, providing researchers with additional parameters for optimizing drug-like properties.

Classification and Chemical Family

This compound belongs to the extensive family of piperidine derivatives, which represent one of the most important classes of heterocyclic compounds in medicinal chemistry. Piperidine itself is classified as a six-membered saturated heterocyclic amine containing five methylene bridges and one amine bridge, forming the foundational structure for numerous pharmaceutical compounds. The compound under investigation represents a substituted piperidine derivative where the nitrogen atom of the piperidine ring is not directly substituted, but rather the compound features substitution at the 4-position of the ring through a methanol bridge connecting to a 2-methylphenyl group.

From a broader chemical classification perspective, this compound falls within the category of aromatic-aliphatic hybrid molecules, combining the aromatic character of the 2-methylphenyl substituent with the aliphatic nature of the piperidine ring system. The presence of the hydroxyl group in the methanol bridge further classifies it as a secondary alcohol derivative, adding to its chemical versatility. The hydrochloride salt form indicates that the compound exists as an ionic species under physiological conditions, which significantly impacts its solubility, stability, and bioavailability characteristics.

The compound can also be classified within the broader category of bioactive scaffolds, as piperidine derivatives have been employed variously as central nervous system modulators, anticoagulants, antihistamines, anti-cancer drugs, and analgesics. This classification reflects the remarkable diversity of biological activities associated with piperidine-containing compounds and positions this compound within a well-established framework of therapeutically relevant chemical entities.

Nomenclature and Identification Systems

The systematic nomenclature of this compound reflects the compound's complex structural features through established International Union of Pure and Applied Chemistry naming conventions. The systematic International Union of Pure and Applied Chemistry name for the free base form is (2-methylphenyl)-piperidin-4-ylmethanol, which clearly delineates the structural components and their connectivity. This nomenclature system provides a precise description of the molecular architecture, indicating the presence of a 2-methylphenyl group connected through a methanol bridge to the 4-position of a piperidine ring.

The compound's identification within international chemical databases relies on several standardized systems, with the Chemical Abstracts Service registry number 1803562-95-9 serving as the primary unique identifier. This registry number provides an unambiguous reference that can be used across different chemical databases and literature sources to ensure accurate compound identification. The molecular formula C₁₃H₂₀ClNO reflects the composition including the hydrochloride salt, with a corresponding molecular weight of 241.76 grams per mole.

Additional identification systems include the International Chemical Identifier and its corresponding key, which provide standardized string representations of the molecular structure that can be processed by computer systems. The International Chemical Identifier for the compound is InChI=1S/C13H19NO.ClH/c1-10-4-2-3-5-12(10)13(15)11-6-8-14-9-7-11;/h2-5,11,13-15H,6-9H2,1H3;1H, while the International Chemical Identifier Key is ZBLQFRJLBZTDJL-UHFFFAOYSA-N. These systematic identifiers ensure consistent compound recognition across different software platforms and databases used in chemical research.

The Simplified Molecular Input Line Entry System representation CC1=CC=CC=C1C(C2CCNCC2)O.Cl provides another standardized method for representing the compound's structure in a linear text format. This system is particularly useful for database searches and computational chemistry applications where structural information needs to be processed algorithmically.

Basic Structural Features

The structural architecture of this compound exhibits several distinctive features that contribute to its chemical and biological properties. The core piperidine ring adopts a chair conformation similar to cyclohexane, providing a relatively rigid three-dimensional framework that positions substituents in predictable spatial orientations. The nitrogen atom within the piperidine ring exists in a pyramidal geometry and can undergo inversion, though this process is typically rapid at room temperature. The presence of the nitrogen atom introduces basic character to the molecule, with the hydrochloride salt form indicating protonation of this nitrogen under acidic conditions.

The 2-methylphenyl substituent provides significant structural complexity through its aromatic character and the specific positioning of the methyl group at the ortho position relative to the point of attachment. This methyl substitution pattern creates steric hindrance that can influence the compound's conformational preferences and its interactions with biological targets. The aromatic ring system contributes to the compound's overall lipophilicity while providing opportunities for π-π stacking interactions with other aromatic systems in biological environments.

The methanol bridge connecting the piperidine ring to the phenyl substituent introduces a secondary alcohol functional group that serves multiple important functions. The hydroxyl group can participate in hydrogen bonding interactions, both as a donor and acceptor, significantly influencing the compound's solubility properties and biological activity. The carbon center bearing the hydroxyl group represents a stereogenic center, though the search results indicate that the compound is typically prepared and studied as a racemic mixture rather than as individual enantiomers.

Propiedades

IUPAC Name |

(2-methylphenyl)-piperidin-4-ylmethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-10-4-2-3-5-12(10)13(15)11-6-8-14-9-7-11;/h2-5,11,13-15H,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBLQFRJLBZTDJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C2CCNCC2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Materials and Key Intermediates

- 4-Piperidinecarboxylic acid or derivatives serve as common starting materials for piperidine functionalization.

- 2-Methylpyrimidine or 2-methylphenyl derivatives are used to introduce the aromatic moiety.

- Ketones or aldehydes related to the piperidine ring are intermediates for subsequent reduction or Grignard addition.

Example Synthetic Route (Adapted from Related Piperidine Methanol Syntheses)

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|---|

| 1 | N-Acetylation | 4-Piperidinecarboxylic acid + Acetic anhydride, reflux 4-6 h | N-Acetyl-4-piperidinecarboxylic acid | ~90% yield; purification by recrystallization |

| 2 | Friedel-Crafts Acylation | N-Acetylpiperidineformyl chloride + benzene, catalyzed | N-Acetyl-4-benzoylpiperidine | Controlled acylation at 4-position |

| 3 | Grignard Addition | Phenylmagnesium bromide added to acyl intermediate | N-Acetyl-α,α-diphenyl-4-piperidinemethanol | High yield; requires anhydrous conditions |

| 4 | Deacetylation (Hydrolysis) | Acid or base hydrolysis to remove acetyl group | α,α-Diphenyl-4-piperidinemethanol | Final free alcohol obtained |

| 5 | Salt Formation | Treatment with HCl in ethanol or methanol | This compound | Salt isolated as stable crystalline solid |

Note: This route is an adaptation from a method for α,α-diphenyl-4-piperidinemethanol synthesis, which shares structural similarities with the target compound and provides a framework for preparation.

Alternative Preparation via Organolithium and Catalytic Hydrogenation

A distinct method involves:

- Bromination of 2-methylpyrimidine to introduce a reactive site.

- Lithiation at low temperature (-78°C) using n-butyllithium.

- Coupling with N-benzylpiperidine ketone to form a piperidinyl alcohol intermediate.

- Acidic reflux to form tetrahydropyridine derivative.

- Catalytic hydrogenation (Pd/C catalyst) to reduce double bonds and remove protecting groups.

- Final isolation of 2-methyl-5-(piperidin-4-yl)pyrimidine, which can be further converted to the target methanol hydrochloride salt.

This method emphasizes controlled low-temperature lithiation and catalytic hydrogenation steps for high selectivity and yield.

Reduction of Ketone Intermediates Using Hydride Reagents

Another approach focuses on the reduction of ketone intermediates to the corresponding alcohols:

| Reducing Agent | Solvent(s) | Temperature Range | Notes |

|---|---|---|---|

| Lithium Aluminum Hydride | Tetrahydrofuran (THF) | 0 to 100 °C (preferably 30-80 °C) | Strong reducing agent, requires dry conditions |

| Borane-Tetrahydrofuran Complex | THF, ethylene glycol dimethyl ether, or dioxane | Similar to above | Milder reducing agent, selective reduction |

| Borane-Dimethyl Sulfide | Same as above | Same | Alternative to LAH with similar selectivity |

The reduction step is critical in converting a ketone precursor into the desired (2-Methylphenyl)(piperidin-4-yl)methanol. Post-reduction, acidification with HCl converts the free base to the hydrochloride salt for isolation.

Reaction Conditions and Yields Summary

| Step | Conditions | Typical Yield (%) | Remarks |

|---|---|---|---|

| N-Acetylation | Reflux 4-6 h, acetic anhydride | 90 | High purity after recrystallization |

| Friedel-Crafts Acylation | Catalytic, controlled temperature | 80-85 | Requires careful control to avoid over-acylation |

| Grignard Addition | Anhydrous ether, low temperature | 85-90 | Sensitive to moisture |

| Deacetylation | Acid/base hydrolysis | >90 | Efficient removal of protecting group |

| Reduction (LAH or Borane) | 0-80 °C, inert atmosphere | 80-88 | High selectivity for alcohol formation |

| Salt Formation | HCl in ethanol/methanol, reflux | Quantitative | Produces stable hydrochloride salt |

Research Findings and Practical Considerations

- The use of 4-piperidinecarboxylic acid as a starting material is advantageous due to its commercial availability and cost-effectiveness.

- Protective group strategies such as N-acetylation facilitate selective functionalization and improve overall yields.

- Grignard reagents and organolithium compounds enable the introduction of the 2-methylphenyl moiety with regioselectivity.

- Reduction steps require careful control of moisture and temperature to avoid side reactions.

- Conversion to the hydrochloride salt enhances compound stability and facilitates purification.

- Industrial applicability is supported by relatively simple reaction setups and scalable conditions.

Análisis De Reacciones Químicas

Types of Reactions

(2-Methylphenyl)(piperidin-4-yl)methanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols or amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted piperidines, alcohols, and ketones, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

(2-Methylphenyl)(piperidin-4-yl)methanol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.

Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.

Industry: The compound is employed in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (2-Methylphenyl)(piperidin-4-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes and physiological responses .

Comparación Con Compuestos Similares

Piperidin-4-yl Methanol Derivatives with Aromatic Substituents

Piperidin-4-yl methanol derivatives are explored for pharmacological activity, particularly in antiparasitic and CNS drug development. Below is a comparative analysis:

Key Differences and Trends

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., -F, -Cl, -Br): Enhance antiparasitic activity. For example, fluorinated and chlorinated analogues (7, 8, 11) show IC₅₀ values <5 μg/mL . Methyl vs.

Synthetic Accessibility: The target compound lacks detailed synthetic protocols in the literature, whereas analogues like (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride are synthesized efficiently (62.4% yield) via Friedel-Crafts acylation .

Safety and Regulatory Status :

- Unlike 4-(diphenylmethoxy)piperidine hydrochloride (regulated under ATSDR, EPA, and EFSA frameworks) , the target compound lacks published safety or ecological impact data .

Actividad Biológica

Overview

(2-Methylphenyl)(piperidin-4-yl)methanol hydrochloride is a compound that has garnered attention due to its potential biological activities. This article delves into its biological mechanisms, effects on various cellular processes, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The compound is known to influence several biochemical pathways, particularly those related to neurotransmitter systems.

Key Mechanisms:

- Receptor Interaction: This compound may interact with dopamine receptors, influencing dopaminergic signaling pathways, which are crucial in various neurological functions.

- Enzyme Modulation: It has been shown to affect the activity of enzymes involved in neurotransmitter metabolism, such as monoamine oxidase, which is essential for the breakdown of neurotransmitters like dopamine and serotonin.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects: In animal models, lower doses have demonstrated neuroprotective properties, potentially mitigating neuronal damage associated with oxidative stress.

- Neurotoxicity at High Doses: Conversely, higher doses can lead to neurotoxicity and adverse effects such as inflammation and behavioral impairments.

- Influence on Gene Expression: The compound modulates gene expression related to oxidative stress and apoptosis, suggesting a role in cellular survival mechanisms.

Case Studies

- In Vitro Studies:

-

In Vivo Studies:

- Animal studies revealed that chronic exposure to the compound resulted in sustained alterations in cellular function, including persistent oxidative stress and mitochondrial damage. These findings highlight the importance of dosage and exposure duration on the compound's biological effects.

Biochemical Pathways

The compound influences several biochemical pathways:

| Pathway | Effect |

|---|---|

| Dopaminergic Signaling | Modulation of dopamine receptor activity |

| Oxidative Stress Response | Induction of antioxidant genes |

| Apoptosis | Regulation of apoptotic pathways |

Dosage Effects

The effects of this compound vary significantly with dosage:

- Low Doses: Neuroprotective effects observed; potential therapeutic applications in neurodegenerative diseases.

- High Doses: Neurotoxic effects leading to neuronal damage and inflammation.

Q & A

Q. What synthetic routes are recommended for (2-Methylphenyl)(piperidin-4-yl)methanol hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, piperidine derivatives are often reacted with substituted aryl halides or carbonyl-containing intermediates under basic conditions (e.g., triethylamine) to form the piperidinyl-methanol backbone . Optimization involves adjusting reaction temperature (40–80°C), solvent polarity (e.g., THF or ethyl acetate), and stoichiometry of reagents. Purification typically employs recrystallization (using ethanol/water mixtures) or gradient chromatography (silica gel, 5–10% methanol in dichloromethane) to isolate the hydrochloride salt .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- NMR : H NMR should show resonances for the piperidine ring (δ 1.5–2.8 ppm, multiplet), the 2-methylphenyl group (δ 2.3 ppm, singlet for CH; aromatic protons at δ 6.8–7.2 ppm), and the methanol proton (δ 4.5–5.0 ppm, broad) .

- HPLC : Use a C18 column with a mobile phase of methanol and sodium acetate buffer (pH 4.6) in a 65:35 ratio, as per pharmacopeial methods, to assess purity (>95%) and retention time consistency .

- Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z corresponding to [M+H] for the free base (calculated for CHNO: 205.15) and a chloride adduct for the hydrochloride salt .

Q. How can researchers assess the purity of this compound, and what impurities are commonly observed?

- Methodological Answer : Purity is evaluated via HPLC with UV detection (λ = 254 nm) using pharmacopeial-grade reference standards . Common impurities include unreacted piperidine precursors (e.g., 4-piperidinemethanol derivatives) or regioisomers from incomplete substitution. For quantification, prepare calibration curves with spiked impurity standards (e.g., 1-[(4-Chlorophenyl)phenylmethyl]-4-[(2-methylphenyl)methyl]-piperazine hydrochloride) and validate using peak area normalization .

Advanced Research Questions

Q. How can contradictory data in reaction mechanisms or stereochemical outcomes be resolved during synthesis?

- Methodological Answer : Conflicting mechanistic data (e.g., SN1 vs. SN2 pathways) can be addressed by:

- Kinetic Studies : Vary solvent polarity (e.g., DMSO vs. ethanol) to assess nucleophilicity dependence.

- Isotopic Labeling : Use O-labeled methanol to track oxygen incorporation in the product.

- Computational Modeling : Apply DFT calculations (e.g., Gaussian09) to compare activation energies of proposed transition states .

Q. What advanced techniques are used to characterize polymorphic forms or stereoisomers of this compound?

- Methodological Answer :

- X-ray Diffraction (PXRD) : Compare experimental diffraction patterns with simulated data from single-crystal structures to identify polymorphs.

- Dynamic Vapor Sorption (DVS) : Monitor hygroscopicity to differentiate hydrates or solvates.

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers, if present .

Q. What strategies are employed to elucidate metabolic pathways of this compound in in vitro models?

- Methodological Answer :

- Microsomal Incubations : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Quench reactions with acetonitrile and analyze via LC-MS/MS for phase I metabolites (e.g., hydroxylation at the piperidine ring).

- Stable Isotope Tracing : Use C-labeled compound to track carbon incorporation in metabolites.

- CYP Inhibition Assays : Identify metabolizing enzymes using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in NMR data between synthetic batches?

- Methodological Answer :

- Solvent Effects : Re-dissolve samples in deuterated DMSO or CDCl to assess solvent-induced shifts.

- Paramagnetic Impurities : Add EDTA to chelate trace metal ions that broaden peaks.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating H-H and H-C couplings .

Q. What methods validate conflicting bioactivity results in cell-based assays?

- Methodological Answer :

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to identify non-linear effects.

- Orthogonal Assays : Confirm target engagement using SPR (surface plasmon resonance) or thermal shift assays.

- Cell Line Authentication : Use STR profiling to rule out cross-contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.